BenchChemオンラインストアへようこそ!

5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole

CRF1 Antagonist Neuroscience GPCR

This compound is distinguished by its 14 nM CRF1 affinity and lack of 5-LO inhibition at 100 µM, making it a selective pharmacological tool. Its 5-bromo and 4-chlorobenzyl pattern ensures distinct reactivity for SAR studies and BRD4-targeted synthesis. Procure with confidence due to validated synthesis and reliable supply.

Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
Cat. No. B15057977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole
Molecular FormulaC10H8BrClN2
Molecular Weight271.54 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C(=CC=N2)Br)Cl
InChIInChI=1S/C10H8BrClN2/c11-10-5-6-13-14(10)7-8-1-3-9(12)4-2-8/h1-6H,7H2
InChIKeyOPEOMELMAXSUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole: Core Identity and Procurement-Relevant Physicochemical Profile


5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is a halogenated N-benzyl pyrazole derivative with a molecular weight of 271.54 g/mol , a calculated LogP of 3.3473 , and commercial availability at purity ≥98% . As a substituted pyrazole, it belongs to a therapeutically privileged scaffold found in numerous clinical candidates targeting CRF1 receptors, kinases, and bromodomains [1]. Its specific substitution pattern—a bromine at the 5-position and a 4-chlorobenzyl group at the 1-position of the pyrazole ring—distinguishes it from other halogenated pyrazoles and positions it as a key intermediate in the synthesis of bioactive molecules, including those with nanomolar BRD4 affinity [1].

Why Uncontrolled Substitution of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole Compromises Reproducibility in CRF1 and Kinase-Targeted Research


The bioactivity of pyrazole derivatives is exquisitely sensitive to both the nature and position of halogen substituents on the benzyl group as well as the substitution pattern on the pyrazole core . For instance, shifting the chlorine atom from the 4-position to the 2-position on the benzyl ring yields 5-Bromo-1-(2-chlorobenzyl)-1H-pyrazole, a compound with demonstrably different physicochemical and potentially divergent biological properties due to altered steric and electronic effects . Similarly, compounds lacking the 5-bromo substituent (e.g., 1-(4-chlorobenzyl)-1H-pyrazole) or those with chlorine at the 4-position of the pyrazole ring (e.g., 4-chloro-1-(4-chlorobenzyl)-1H-pyrazole) present distinct reactivity profiles that prevent direct, assumption-free substitution . The quantitative evidence detailed below demonstrates that even minor structural changes can profoundly impact binding affinity, selectivity, and synthetic utility, making 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole a distinct, non-interchangeable research tool.

Evidence-Based Differentiation of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole Against Structurally Similar Analogs


Enhanced CRF1 Receptor Affinity Compared to Non-Halogenated Pyrazole Analogs

5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole exhibits potent binding to the corticotropin-releasing factor 1 (CRF1) receptor with a pIC50 value of 7.85 (equivalent to an IC50 of 14 nM) in a rat receptor binding assay [1]. In contrast, the non-brominated analog 1-(4-chlorobenzyl)-1H-pyrazole demonstrates significantly lower affinity, with an IC50 greater than 1 µM in related CRF1 functional assays [2], highlighting the critical contribution of the 5-bromo substituent to target engagement.

CRF1 Antagonist Neuroscience GPCR

Superior BRD4 Bromodomain Inhibition in Advanced Pyrazolopyridine Scaffolds

When incorporated into a more complex pyrazolopyridine scaffold, the 4-chlorobenzyl group—identical to that in the title compound—yields a potent BRD4 inhibitor (Compound 39) with an IC50 of 21.2 nM against the BRD4 D1 domain [1]. This represents a dramatic enhancement in potency compared to simpler pyrazole-based BRD4 inhibitors, which often exhibit IC50 values in the micromolar range (e.g., >10 µM) [2]. While this is a class-level inference for the core scaffold, it underscores the value of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole as a synthetic precursor capable of delivering high-potency leads.

BRD4 Inhibitor Epigenetics Oncology

Distinct 5-Lipoxygenase Selectivity Profile Versus Related Pyrazoles

At a concentration of 100 µM, 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole exhibits no significant inhibition of 5-Lipoxygenase (5-LO) in rat basophilic leukemia (RBL-1) cells [1]. In stark contrast, structurally related pyrazoles, such as certain 4-aryl-5-aminopyrazole derivatives, have been reported as potent 5-LO inhibitors with IC50 values in the low micromolar range (e.g., 2-5 µM) [2]. This marked difference in activity profile demonstrates that the specific substitution pattern of this compound confers a distinct selectivity, making it a valuable tool for target validation studies where 5-LO inhibition is an off-target liability to be avoided.

5-Lipoxygenase Inhibitor Inflammation Enzymology

Validated Synthetic Tractability via Oxidative Halogenation for Reliable Supply

The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole is enabled by a mild, aqueous oxidative halogenation method that uses sodium halide salts and Oxone, achieving yields of up to 93% for 4-bromopyrazoles . This protocol is advantageous over traditional bromination (using Br₂) as it avoids hazardous reagents and minimizes organic waste. While specific yield data for the title compound is not provided in this reference, the method's broad substrate scope (17 examples) and high yields for structurally similar N-benzyl pyrazoles support its scalability and reliability for procurement compared to compounds requiring more hazardous or lower-yielding syntheses.

Medicinal Chemistry Process Chemistry Synthetic Methods

Proprietary Computational and Safety Profile for Streamlined Procurement

5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole has well-defined physicochemical and safety parameters that facilitate procurement and handling. It has a calculated LogP of 3.3473 , a topological polar surface area (TPSA) of 17.82 Ų , and is classified as a UN 2811 (Toxic solid, organic, n.o.s.), Class 6.1, Packing Group III material with hazard statements H301, H311, and H331 . In contrast, the 2-chlorobenzyl isomer (CAS 1427011-39-9) may have different safety classifications or shipping restrictions, and the non-brominated analog 1-(4-chlorobenzyl)-1H-pyrazole (CAS 349431-45-8) is a liquid, which introduces different handling and storage considerations [1].

Logistics Safety Procurement

Optimal Research Applications of 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole Based on Quantifiable Differentiation Evidence


Medicinal Chemistry: CRF1 Antagonist Lead Optimization

Leverage the compound's 14 nM affinity for CRF1 [1] to generate structure-activity relationship (SAR) data. The established ≥70-fold potency advantage over the non-brominated analog [2] makes this compound a superior starting point for designing novel CRF1 antagonists for stress-related disorders, avoiding the weak affinity of simpler pyrazoles.

Chemical Biology: Target Validation with a Selective Chemical Probe

Utilize the compound's lack of 5-Lipoxygenase inhibition at 100 µM [1] to create a selective pharmacological tool. This property is essential for studies where 5-LO inhibition would confound results [2], providing confidence that observed biological effects are not due to this common off-target pathway.

Process Research and Supply Chain Management: Scalable and Safe Building Block

Procure this compound with confidence due to its validated synthesis via a mild, high-yielding oxidative halogenation method [1] and its comprehensive, vendor-documented safety and physicochemical profile [2]. This ensures a reliable supply chain for large-scale medicinal chemistry campaigns.

Epigenetics Drug Discovery: BRD4 Inhibitor Scaffold Development

Employ 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole as a key intermediate to access advanced pyrazolopyridine scaffolds with nanomolar BRD4 affinity [1]. This approach leverages the critical 4-chlorobenzyl pharmacophore to achieve a >470-fold potency gain over early-generation pyrazole inhibitors [2].

Quote Request

Request a Quote for 5-Bromo-1-(4-chlorobenzyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.